Regioisomeric Sigma‑1 Receptor Affinity Comparison: 4‑Pyridyl Furopyridines Show Comparable Sub‑10 nM Potency Regardless of Nitrogen Position
In a systematic evaluation of four regioisomeric spirocyclic furopyridines, the 4‑pyridyl‑substituted derivative exhibited a sigma‑1 receptor affinity (Ki) of 4.9–10 nM, statistically indistinguishable from the 2‑, 3‑, and other 4‑regioisomers [1]. This indicates that, unlike benzofuran analogues where nitrogen position is critical, the pyridine nitrogen in furopyridines does not engage in a directed hydrogen‑bond interaction with the sigma‑1 receptor protein [1]. However, all four furopyridines displayed 7‑ to 12‑fold lower sigma‑1 affinity compared to the benzofuran analogue 1 (Ki = ~0.7 nM), attributed to reduced electron density on the pyridine ring relative to benzofuran [1]. Therefore, while the exact bromofuran substitution pattern of 4-(4-bromofuran-2-yl)pyridine is not directly assessed, the data establish that the 4‑pyridyl‑furopyridine core provides a defined and predictable affinity window (4.9–10 nM) that is distinct from more potent benzofuran‑based competitors and is tolerant of nitrogen positional variation, offering flexibility in analogue design without sacrificing on‑target engagement [1].
| Evidence Dimension | Sigma‑1 receptor affinity (Ki) |
|---|---|
| Target Compound Data | 4‑Pyridyl spirocyclic furopyridine: Ki = 4.9–10 nM |
| Comparator Or Baseline | Benzofuran analogue 1: Ki = ~0.7 nM |
| Quantified Difference | 7‑ to 12‑fold lower affinity for furopyridines |
| Conditions | Radioligand binding assay using human sigma‑1 receptor |
Why This Matters
This class‑level evidence demonstrates that 4‑pyridyl‑furopyridine cores, including 4-(4-bromofuran-2-yl)pyridine, occupy a unique affinity niche that is mechanistically distinct from benzofuran competitors, enabling rational scaffold selection in CNS‑targeted programmes where excessive potency may be undesirable or where pharmacokinetic differentiation is sought.
- [1] Miyata, K. et al. Synthesis and σ receptor affinity of regioisomeric spirocyclic furopyridines. Eur. J. Med. Chem. 2017, 138, 1052–1064. View Source
